Isopropyl 3-Acetylpyridine-2-carboxylate

Description

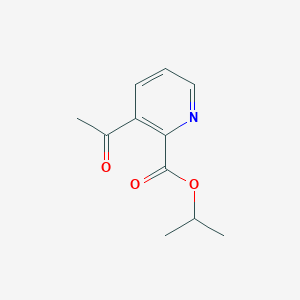

Structure

2D Structure

Properties

IUPAC Name |

propan-2-yl 3-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(2)15-11(14)10-9(8(3)13)5-4-6-12-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGMAKWQZOTIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396009 | |

| Record name | Isopropyl 3-Acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195812-68-1 | |

| Record name | Isopropyl 3-Acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isopropyl 3-acetylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-acetylpicolinate is a pyridine carboxylate ester with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridine ring, an acetyl group, and an isopropyl ester, presents a unique combination of functional groups that can be exploited for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of a proposed synthesis route for isopropyl 3-acetylpicolinate and a detailed approach to its characterization. Due to the limited availability of specific experimental data in the public domain for this exact molecule, this guide presents a robust, scientifically grounded, and hypothetical protocol based on established chemical principles and spectroscopic data from analogous compounds.

Synthesis of Isopropyl 3-acetylpicolinate

The most direct and widely applicable method for the synthesis of isopropyl 3-acetylpicolinate is the Fischer esterification of 3-acetylpicolinic acid with isopropanol in the presence of an acid catalyst.[1][2][3] This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][2]

Proposed Experimental Protocol: Fischer Esterification

Materials:

-

3-Acetylpicolinic acid

-

Isopropanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylpicolinic acid in an excess of anhydrous isopropanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Finally, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude isopropyl 3-acetylpicolinate.

-

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for isopropyl 3-acetylpicolinate via Fischer esterification.

Characterization of Isopropyl 3-acetylpicolinate

A thorough characterization of the synthesized isopropyl 3-acetylpicolinate is crucial to confirm its identity, purity, and structure. The following spectroscopic techniques are recommended for a comprehensive analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for isopropyl 3-acetylpicolinate based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | Pyridine H (position 6) |

| ~8.2 | d | 1H | Pyridine H (position 4) |

| ~7.6 | dd | 1H | Pyridine H (position 5) |

| ~5.2 | sept | 1H | CH of isopropyl group |

| ~2.6 | s | 3H | CH₃ of acetyl group |

| ~1.4 | d | 6H | CH₃ of isopropyl group |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O of acetyl group |

| ~165 | C=O of ester group |

| ~152 | Pyridine C (position 2) |

| ~148 | Pyridine C (position 6) |

| ~138 | Pyridine C (position 4) |

| ~135 | Pyridine C (position 3) |

| ~125 | Pyridine C (position 5) |

| ~70 | CH of isopropyl group |

| ~26 | CH₃ of acetyl group |

| ~22 | CH₃ of isopropyl group |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050-3100 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1690 | C=O stretch (ketone) |

| ~1580, 1470 | C=C and C=N stretches (pyridine ring) |

| ~1250 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion |

| 207 | [M]⁺ (Molecular Ion) |

| 192 | [M - CH₃]⁺ |

| 164 | [M - C₃H₇]⁺ or [M - CO₂H]⁺ |

| 149 | [M - C₃H₇O]⁺ |

| 121 | [M - C₃H₇O - CO]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Characterization Workflow Diagram

Caption: Workflow for the characterization of synthesized isopropyl 3-acetylpicolinate.

Conclusion

This technical guide outlines a feasible and detailed approach for the synthesis and characterization of isopropyl 3-acetylpicolinate. The proposed Fischer esterification protocol is a reliable method for the preparation of this compound. The comprehensive characterization workflow, employing NMR, IR, and Mass Spectrometry, will ensure the unambiguous identification and purity assessment of the final product. While the provided spectroscopic data is predictive, it serves as a valuable reference for researchers undertaking the synthesis and analysis of this and related compounds. This guide is intended to be a foundational resource for scientists and professionals in the field of drug discovery and development, enabling further exploration of the potential of isopropyl 3-acetylpicolinate and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl 3-Acetylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-acetylpyridine-2-carboxylate is a pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs. A comprehensive understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a detailed overview of the known physicochemical data for this compound, outlines relevant experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Chemical Identity and Structure

-

IUPAC Name: propan-2-yl 3-acetylpyridine-2-carboxylate[1][2]

-

Canonical SMILES: CC(C)OC(=O)C1=C(C=CC=N1)C(=O)C[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 207.23 g/mol | [1][3] |

| Melting Point | 35 - 42 °C | [1][2][3] |

| Boiling Point | 140 - 142 °C at 1 mmHg | [1][2][3] |

| Density | 1.117 g/cm³ | [2][3] |

| Refractive Index | 1.508 | [2][3] |

| Flash Point | 159.1 °C | [2][3] |

| logP (XLogP3) | 1.85 | [2][3] |

| Polar Surface Area (PSA) | 56.26 Ų | [2][3] |

| Vapor Pressure | 9.18 x 10⁻⁵ mmHg at 25 °C | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application.

Synthesis via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of 3-acetylpyridine-2-carboxylic acid with isopropanol.

Materials:

-

3-acetylpyridine-2-carboxylic acid

-

Isopropanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of 3-acetylpyridine-2-carboxylic acid in an excess of anhydrous isopropanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the mixture is cooled to room temperature, and the excess isopropanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a solid compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of purified this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Determination of Solubility

Understanding the solubility profile is essential for formulation and in vitro assays.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, chloroform, diethyl ether)[5]

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

A known mass of this compound is added to a vial.

-

A known volume of the selected solvent is added to the vial.

-

The vial is securely capped and agitated using a vortex mixer at a constant temperature for a set period to ensure equilibrium is reached.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, more of the compound is added incrementally until saturation is reached (i.e., solid remains undissolved).

-

The concentration of the saturated solution can then be determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after filtering out the excess solid. This provides the quantitative solubility.

Visualizations

Synthesis Pathway

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.

Caption: Fischer esterification of 3-acetylpyridine-2-carboxylic acid.

Experimental Workflow for Solubility Determination

The diagram below outlines a general workflow for determining the solubility of the compound.

References

Isopropyl 3-Acetylpyridine-2-carboxylate IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of Isopropyl 3-acetylpyridine-2-carboxylate, a chemical compound of interest in various research and development sectors. Below, you will find its definitive IUPAC name, molecular structure, and key identifiers.

Chemical Identity and Structure

The formal IUPAC name for this compound is propan-2-yl 3-acetylpyridine-2-carboxylate .[1][2] This nomenclature precisely describes the molecular architecture, which consists of a pyridine ring substituted with an acetyl group at the 3-position and an isopropyl carboxylate group at the 2-position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | propan-2-yl 3-acetylpyridine-2-carboxylate |

| CAS Registry Number | 195812-68-1[1][2] |

| Molecular Formula | C11H13NO3[1][2] |

| Canonical SMILES | CC(C)OC(=O)C1=C(C=CC=N1)C(=O)C[1] |

| InChIKey | KTGMAKWQZOTIDD-UHFFFAOYSA-N[1][2] |

Molecular Structure

The two-dimensional structure of this compound is depicted below. This visualization is crucial for understanding its chemical properties and potential interactions in biological and chemical systems.

Caption: 2D structure of propan-2-yl 3-acetylpyridine-2-carboxylate.

References

Spectroscopic and Physicochemical Profile of Isopropyl 3-Acetylpyridine-2-carboxylate: A Technical Overview

For Immediate Release

This technical guide provides a summary of the available physicochemical data for Isopropyl 3-Acetylpyridine-2-carboxylate. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this document also presents a predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known characteristics of its constituent functional groups and analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| CAS Number | 195812-68-1 | [1] |

| Melting Point | 35 °C | [1] |

| Boiling Point | 140-142 °C at 1 mm Hg | [1] |

| Density | 1.117 g/cm³ | [1] |

| Refractive Index | 1.508 | [1] |

| Flash Point | 159.1 °C | [1] |

Predicted Spectroscopic Data

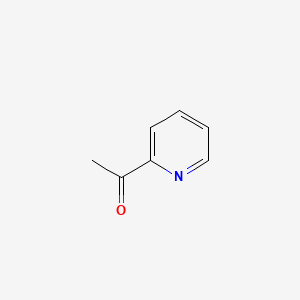

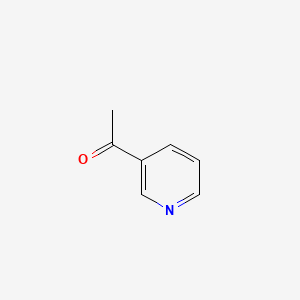

The following sections provide a predictive analysis of the spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and spectroscopic data from related molecules such as 3-acetylpyridine, isopropyl alcohol, and isopropyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the acetyl group, and the isopropyl ester group.

-

Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Isopropyl Group Protons: A septet for the single methine proton (-CH) around δ 5.0-5.3 ppm, coupled to the six methyl protons. A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group, likely appearing further upfield around δ 1.2-1.4 ppm.

-

Acetyl Group Protons: A sharp singlet for the three methyl protons (-CH₃) of the acetyl group, expected in the region of δ 2.5-2.7 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for each of the 11 unique carbon atoms in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region, one for the ketone carbonyl (C=O) of the acetyl group (expected around δ 195-205 ppm) and one for the ester carbonyl (C=O) (expected around δ 165-175 ppm).

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).

-

Isopropyl Group Carbons: One signal for the methine carbon (-CH) around δ 68-72 ppm and one signal for the two equivalent methyl carbons (-CH₃) around δ 20-25 ppm.

-

Acetyl Group Carbon: One signal for the methyl carbon (-CH₃) of the acetyl group, expected around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for its functional groups.

-

C=O Stretching (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C=O Stretching (Ketone): Another strong absorption band around 1680-1700 cm⁻¹.

-

C-O Stretching (Ester): A strong band in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

C=N and C=C Stretching (Pyridine Ring): Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.

-

C-H Stretching (sp³): Bands just below 3000 cm⁻¹ corresponding to the acetyl and isopropyl groups.

-

C-H Stretching (sp²): Bands just above 3000 cm⁻¹ corresponding to the pyridine ring.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 207. The fragmentation pattern would likely involve the loss of the isopropyl group, the acetyl group, and cleavage of the ester bond. Predicted collision cross-section data for a related compound, Isopropyl 3-acetyl-4-cyano-4h-pyridine-1-carboxylate, suggests that the molecule would be readily ionizable under electrospray conditions, forming adducts such as [M+H]⁺ and [M+Na]⁺.[2]

Molecular Structure and Functional Groups

The structural arrangement of this compound, highlighting its key functional groups, is depicted below. This visualization aids in understanding the predicted spectroscopic characteristics.

References

In-Depth Technical Guide: Isopropyl 3-acetylpicolinate (CAS 195812-68-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and commercial availability of Isopropyl 3-acetylpicolinate, identified by CAS number 195812-68-1. While this compound is available from several chemical suppliers, a thorough review of scientific literature and patent databases reveals a notable absence of published data regarding its specific biological activity, mechanism of action, or established experimental protocols. This guide presents the available physicochemical data in a structured format and offers a generalized workflow for the initial characterization and biological screening of such a novel or under-researched compound. This document is intended to serve as a foundational resource for researchers and drug development professionals who may be interested in exploring the potential of Isopropyl 3-acetylpicolinate.

Chemical and Physical Properties

Isopropyl 3-acetylpicolinate, also known as Isopropyl 3-acetylpyridine-2-carboxylate, is a pyridine derivative with the molecular formula C₁₁H₁₃NO₃.[1][2] The structural and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 195812-68-1 | [1][2] |

| Chemical Name | Isopropyl 3-acetylpicolinate | [1][2] |

| Synonyms | This compound | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| Melting Point | 35 - 42 °C | N/A |

| Boiling Point | 140 - 142 °C at 1 mmHg | N/A |

| SMILES | CC(C)OC(=O)C1=NC=CC=C1C(=O)C | [2] |

Biological Activity and Mechanism of Action

As of the date of this guide, there is no publicly available scientific literature detailing the biological activity or mechanism of action of Isopropyl 3-acetylpicolinate (CAS 195812-68-1). Searches of prominent chemical and biological databases have not yielded any studies that specifically investigate its pharmacological or toxicological properties. Therefore, its potential therapeutic applications or biological effects remain uncharacterized.

Proposed Workflow for Compound Characterization

For a novel or under-characterized compound such as Isopropyl 3-acetylpicolinate, a systematic approach is necessary to determine its potential biological activity. The following diagram illustrates a general workflow for the initial characterization and screening of such a compound.

Caption: General workflow for compound characterization.

General Experimental Protocol for Initial Biological Screening

The following is a generalized protocol for an initial in vitro screening to assess the cytotoxic or metabolic effects of a novel compound like Isopropyl 3-acetylpicolinate.

Objective: To determine the effect of Isopropyl 3-acetylpicolinate on the viability of a selected cell line.

Materials:

-

Isopropyl 3-acetylpicolinate (CAS 195812-68-1)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Isopropyl 3-acetylpicolinate in DMSO.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

Include wells with medium containing DMSO at the same concentration as the highest compound concentration as a vehicle control.

-

Include wells with only medium as a negative control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

Commercial Suppliers

Isopropyl 3-acetylpicolinate (CAS 195812-68-1) is available from several chemical suppliers. Researchers should verify the purity and specifications of the compound from the respective supplier before purchase.

| Supplier | Website |

| ChemScene | --INVALID-LINK-- |

| Echemi | --INVALID-LINK-- |

| CHEMOS GmbH & Co. KG | --INVALID-LINK-- |

| Angene International Limited | --INVALID-LINK-- |

| Thermo Scientific | --INVALID-LINK-- |

Conclusion

Isopropyl 3-acetylpicolinate (CAS 195812-68-1) is a commercially available chemical compound with well-defined physical and chemical properties. However, its biological activities remain unexplored in the public domain. This guide provides the necessary foundational information for researchers interested in this molecule and proposes a standard workflow for its initial biological characterization. Further investigation is required to elucidate any potential pharmacological or other biological effects of this compound.

References

A Technical Guide to the Synthesis of Pyridine-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core synthetic methodologies for preparing pyridine-2-carboxylate derivatives, essential scaffolds in medicinal chemistry and materials science. Pyridine-2-carboxylic acid (picolinic acid) and its ester or amide derivatives are prevalent in numerous biologically active compounds, acting as crucial intermediates and pharmacophores.[1][2] Their utility ranges from potent enzyme inhibitors in cancer therapy to versatile chelating agents.[3][4][5][6] This document details common and advanced synthetic routes, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for key transformations.

Core Synthetic Strategies

The synthesis of the pyridine-2-carboxylate core can be approached from several common starting materials. The primary strategies include the oxidation of 2-methylpyridine, hydrolysis of 2-cyanopyridine, direct esterification of picolinic acid, and transition-metal-catalyzed reactions of pyridine derivatives.

Oxidation of 2-Alkylpyridines

A foundational method for producing picolinic acid is the oxidation of 2-methylpyridine (2-picoline). This can be achieved through various oxidizing agents or catalytic processes. In laboratory settings, strong oxidants like potassium permanganate (KMnO₄) are often used.[4] On an industrial scale, catalytic vapor-phase oxidation over vanadium oxide-based catalysts is a more common and efficient approach.[7]

Hydrolysis of 2-Cyanopyridine

The hydrolysis of 2-cyanopyridine is a high-yielding and widely used method to access both picolinic acid and its amide intermediate, picolinamide.[8][9] The reaction can be performed under acidic or, more commonly, alkaline conditions.[10][11] The process involves the initial conversion of the nitrile to the primary amide, which can then be further hydrolyzed to the carboxylic acid.[8][12]

Esterification and Amidation of Picolinic Acid

For the direct synthesis of pyridine-2-carboxylate esters and amides, picolinic acid serves as the immediate precursor.

-

Esterification: Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, are effective. For more sensitive substrates or to achieve higher yields, carboxylic acid activating agents are employed. Converting picolinic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) followed by reaction with an alcohol is a common two-step procedure.[13][14] Coupling reagents like dicyclohexylcarbodiimide (DCC) can also facilitate ester formation, though side reactions can occur.[13][14]

-

Amidation: Similar to esterification, picolinic acid can be coupled with amines to form amides. This is often achieved by first converting the acid to a more reactive species, such as an acyl chloride or by using peptide coupling reagents.[15][16][17]

Transition-Metal-Catalyzed Synthesis

Modern synthetic organic chemistry offers powerful transition-metal-catalyzed methods for constructing the pyridine-2-carboxylate scaffold.

-

Carbonylation of Halopyridines: Palladium-catalyzed carbonylation of 2-halopyridines (e.g., 2-chloropyridine or 2-bromopyridine) in the presence of carbon monoxide and an alcohol provides a direct route to pyridine-2-carboxylate esters.[18]

-

C–H Functionalization: Advanced strategies involve the direct functionalization of the C-H bond at the 2-position of the pyridine ring.[19][20][21][22] These methods are highly atom-economical and are a growing area of research, often utilizing palladium, rhodium, or iron catalysts.[19][21][23]

Logical and Experimental Workflows

The following diagrams illustrate the relationships between the primary synthetic routes and the step-by-step workflows for key experimental protocols.

Caption: Overview of major synthetic routes to pyridine-2-carboxylate derivatives.

Caption: Experimental workflow for the hydrolysis of 2-cyanopyridine.

Caption: Experimental workflow for the esterification via an acyl chloride intermediate.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various synthetic methods, allowing for easy comparison.

Table 1: Synthesis of Picolinic Acid via Hydrolysis of 2-Cyanopyridine

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 30% NaOH | Water | Reflux (approx. 100) | 4 | 89.6 | [10][11] |

| 30% NaOH | Water | 80 | 10 | 95.0 | [24] |

| Ammonia Solution | Water | 125 | 4 | >50 (to amide) |[8] |

Table 2: Synthesis of Pyridine-2-Carboxylate Esters via Esterification of Picolinic Acid

| Alcohol/Reagents | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pentafluorophenol, SOCl₂ | Triethylamine | THF | Room Temp | 12 | 92 | [13][14] |

| 4-Nitrophenol, SOCl₂ | Triethylamine | THF | Room Temp | 12 | 39 | [14] |

| Methanol | POCl₃ | N/A | Room Temp | 1 | >90 | [25] |

| N-Hydroxysuccinimide, SOCl₂ | Triethylamine | THF | Room Temp | 12 | 84 |[14] |

Table 3: Transition-Metal-Catalyzed Synthesis of Pyridine-2-Carboxylate Esters

| Starting Material | Alcohol | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,3-Dichloropyridine | Ethanol | Pd(OAc)₂ / dppb | Na₂CO₃ | Ethanol | 120 | 85 (diester) | [18] |

| 2,3-Dichloro-5-(chloromethyl)pyridine | Methanol | N/A (nucleophilic sub.) | NaOMe | Methanol | 60 | N/A |[18] |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for key synthetic transformations.

Protocol 1: Synthesis of Picolinic Acid by Alkaline Hydrolysis of 2-Cyanopyridine

This protocol is adapted from a patented industrial method and provides a high yield of picolinic acid.[10][11]

Materials:

-

2-Cyanopyridine (100 g)

-

Deionized water (200 g)

-

30% Sodium Hydroxide solution (approx. 128 g)

-

30% Hydrochloric Acid

-

Anhydrous Ethanol (300 g)

Procedure:

-

To a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 2-cyanopyridine (100 g) and deionized water (200 g).

-

Begin stirring and heat the mixture to 50 °C.

-

Carefully add 30% sodium hydroxide solution (128.2 g) to the flask.

-

Increase the temperature and maintain the reaction at reflux for 4 hours.

-

After the reflux period, distill off approximately 50 g of water.

-

Cool the reaction solution to 20 °C.

-

Neutralize the solution by adding 30% hydrochloric acid until the pH reaches 2.5.[10][11]

-

Heat the solution to evaporate the water completely. The final still temperature should reach approximately 120 °C.

-

To the dry residue, add anhydrous ethanol (300 g) and maintain the temperature at 55 °C while stirring for 2 hours to dissolve the product.

-

Filter the hot solution to remove the precipitated sodium chloride.

-

Cool the ethanol filtrate to induce crystallization of the picolinic acid.

-

Collect the solid product by filtration and dry in an oven to yield picolinic acid (approx. 106 g, 89.6% yield).[10][11]

Protocol 2: Synthesis of Pentafluorophenyl Pyridine-2-carboxylate

This protocol describes the synthesis of an "active ester" derivative, which is useful for subsequent amidation reactions. The procedure is adapted from a reported method for preparing various active esters of picolinic acid.[13]

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Pentafluorophenol

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

Procedure:

-

Acyl Chloride Formation: Carefully add thionyl chloride (excess) to picolinic acid with a catalytic amount of DMF. Stir the mixture until gas evolution ceases and a clear solution is formed.

-

Remove the excess thionyl chloride under reduced pressure (in vacuo). The resulting solid is picolinoyl chloride hydrochloride.

-

Esterification: Suspend the crude picolinoyl chloride hydrochloride in anhydrous THF.

-

Add pentafluorophenol (1.0 equivalent) to the suspension.

-

Cool the mixture in an ice bath and add triethylamine (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove triethylamine hydrochloride salts and concentrate the filtrate in vacuo.

-

Purify the crude product by recrystallization from hexane to obtain transparent crystals of picolinic pentafluorophenyl ester (92% yield).[13]

Application in Drug Development: HPK1 Inhibition

Pyridine-2-carboxylate derivatives are not just synthetic intermediates; they are key components of pharmacologically active molecules. For instance, a series of pyridine-2-carboxamide analogues have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[3][26] HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[3] Inhibiting HPK1 can enhance the anti-tumor immune response.

Caption: Role of HPK1 in T-cell regulation and its inhibition by pyridine derivatives.

This guide highlights the versatile and robust chemistry available for the synthesis of pyridine-2-carboxylate derivatives. The selection of a specific route depends on factors such as the availability of starting materials, desired scale, and the need for specific functional group tolerance. The continued development of novel catalytic methods, particularly in C-H functionalization, promises to further streamline access to this important class of compounds.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]

- 7. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 8. US20080039632A1 - Method of Making Cyanopyridines - Google Patents [patents.google.com]

- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 10. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 11. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. EP0820987A1 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]

- 19. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 22. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. CN101597257A - The synthetic method of 2-zinc picolinate - Google Patents [patents.google.com]

- 25. derpharmachemica.com [derpharmachemica.com]

- 26. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]

The Hantzsch Pyridine Synthesis: A Technical Guide to the Mechanism and Synthesis of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1881, remains a powerful and versatile method for the preparation of pyridines and their 1,4-dihydro intermediates. This multicomponent reaction, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate, offers a straightforward route to highly functionalized pyridine rings.[1][2] These structures are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents, including the nifedipine class of calcium channel blockers.[3] This technical guide provides an in-depth exploration of the reaction mechanism, presents quantitative data on the synthesis of various substituted pyridines, and offers a detailed experimental protocol for a representative synthesis.

Core Mechanism: A Stepwise Annulation

The Hantzsch synthesis proceeds through a series of well-established organic reactions, culminating in the formation of a 1,4-dihydropyridine ring, which is subsequently aromatized to the final pyridine product. The driving force for this final oxidation step is the formation of a stable aromatic ring.[1] The key mechanistic steps are outlined below.[3]

-

Knoevenagel Condensation: The reaction initiates with the condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[3]

-

Enamine Formation: Concurrently, the second equivalent of the β-ketoester reacts with the ammonia or ammonium acetate to generate a β-enamino ester.[3]

-

Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound.[3]

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the 1,4-dihydropyridine (1,4-DHP) core.[3]

-

Aromatization: The final step involves the oxidation of the 1,4-dihydropyridine to the corresponding pyridine derivative. This can be achieved using a variety of oxidizing agents.[1][4]

Quantitative Analysis of Synthesis Parameters

The yield of substituted pyridines in the Hantzsch synthesis is influenced by various factors, including the nature of the reactants, the catalyst employed, and the reaction conditions. The following tables summarize quantitative data from selected studies.

Table 1: Influence of Aldehyde Substituent on Yields of 1,4-Dihydropyridines

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | p-Toluenesulfonic acid (PTSA) | Aqueous SDS (0.1M) | - | 96 | [1] |

| 4-Hydroxybenzaldehyde | 3-methyl-1-sulfonic acid imidazolium chloride | EtOH | 2 | High | [5] |

| 5-Bromothiophene-2-carboxaldehyde | Ceric Ammonium Nitrate (CAN) | Solvent-free | 1-2.5 | Good to excellent | [6] |

| Benzaldehyde | MgAl2-HT | Acetonitrile | 6.5 | 61 | [7] |

Table 2: Aromatization of Hantzsch 1,4-Dihydropyridines with Various Oxidizing Agents

| 4-Substituent of DHP | Oxidizing Agent | Solvent | Time (min) | Yield (%) | Reference |

| Phenyl | H6PMo9V3O40 | Acetic Acid | - | High | [4] |

| Phenyl | Ag2O | CH3CN (reflux) | 54-270 | Quantitative | [8] |

| Various Aryl | KBrO3/CoCl2·6H2O | CH3CN (reflux) | 10-120 | 88-92 | [9] |

| Phenyl | Laccase/TEMPO | Phosphate buffer | - | - | [10] |

Detailed Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is adapted from a reported procedure for the synthesis of a representative Hantzsch 1,4-dihydropyridine.[10]

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Ethyl acetoacetate (2.0 mmol, 260 mg)

-

Ammonium acetate (1.5 mmol, 116 mg)

-

Ethanol

-

Ice-cold water

-

Methanol (for recrystallization)

Equipment:

-

10 mL vial with a magnetic stirrer bar

-

Stirring hotplate

-

Filtration apparatus

-

Melting point apparatus

Procedure:

-

To an oven-dried 10 mL vial equipped with a magnetic stirrer bar, add benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).

-

Seal the vial and stir the reaction mixture at 80°C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 10 mL of ice-cold water to the solidified crude product and induce precipitation by scratching the inside of the vial.

-

Collect the precipitate by filtration and wash with cold water.

-

Purify the crude product by recrystallization from methanol to yield diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate as white crystals.

-

Characterize the product by melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected melting point is in the range of 158-162°C.[10]

Modern Variations and Applications

While the classical Hantzsch synthesis is robust, modern iterations have focused on improving its efficiency and environmental footprint. These include the use of microwave irradiation, solvent-free conditions, and various catalysts to enhance reaction rates and yields.[11][12] The development of "green" protocols using water as a solvent or employing reusable catalysts is an active area of research.[3] The Hantzsch reaction and its products continue to be of immense importance in drug discovery and development, providing a reliable method for accessing a diverse range of biologically active pyridine and dihydropyridine scaffolds.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Oxidative aromatization of Hantzsch 1,4-dihydropyridines in the presence of mixed-addenda vanadomolybdophosphate heteropolyacid, H6PMo9V3O40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

The Chichibabin Reaction: A Technical Guide to the Synthesis of Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a fundamental method for the direct amination of pyridine and its derivatives to produce 2-aminopyridines.[1][2] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amide anion (NH₂⁻) attacks the electron-deficient pyridine ring, typically at the C2 position, leading to the displacement of a hydride ion.[2][3] The resulting 2-aminopyridine scaffolds are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[2][4] This technical guide provides an in-depth overview of the Chichibabin reaction, including its mechanism, traditional and modern experimental protocols, quantitative data on substrate scope, and its applications in drug development.

Core Reaction Mechanism

The Chichibabin reaction is generally accepted to proceed through an addition-elimination pathway involving a σ-adduct intermediate, also known as a Meisenheimer adduct.[3] The key steps are:

-

Nucleophilic Attack: The potent nucleophile, the amide anion (generated from sodium amide or a similar base), attacks the electrophilic C2 carbon of the pyridine ring. This step is often facilitated by the coordination of the sodium cation to the pyridine nitrogen, which increases the positive charge at the C2 position.[3]

-

Formation of the σ-Adduct: The addition of the amide anion leads to the formation of a stable, anionic σ-adduct. The formation of this intermediate is often the rate-determining step of the reaction.[3]

-

Hydride Elimination and Aromatization: The intermediate rearomatizes by eliminating a hydride ion (H⁻). The liberated hydride ion then reacts with an acidic proton source in the reaction mixture, such as ammonia or the product itself, to form hydrogen gas.[3]

-

Workup: An acidic workup is typically employed to neutralize any remaining base and protonate the amino group of the product.[3]

Quantitative Data Presentation

The efficiency of the Chichibabin reaction is highly dependent on the substrate and the reaction conditions. Below are tables summarizing the yields for both the classic and a modern, milder variation of the reaction.

Table 1: Classical Chichibabin Reaction Yields

| Substrate | Product | Reagent | Solvent | Temperature (°C) | Yield (%) |

| Pyridine | 2-Aminopyridine | NaNH₂ | Toluene | 110 | 70-85[2] |

| 4-tert-Butylpyridine | 2-Amino-4-tert-butylpyridine | NaNH₂ | Xylene | 140 | 11[1] |

Note: The classic Chichibabin reaction often requires harsh conditions and may result in low yields for certain substituted pyridines. A significant side reaction can be dimerization, especially with substrates like 4-tert-butylpyridine.[1]

Table 2: Modern Chichibabin-Type Amination using NaH-Iodide Composite[4]

This modified procedure allows for the amination of pyridines with primary amines under milder conditions.

| Pyridine Substrate | Amine | Product | Yield (%) |

| Pyridine | n-Butylamine | N-Butylpyridin-2-amine | 93 |

| Pyridine | Benzylamine | N-Benzylpyridin-2-amine | 91 |

| Pyridine | 3-Methoxypropylamine | N-(3-Methoxypropyl)pyridin-2-amine | 85 |

| Pyridine | Cyclopentylamine | N-Cyclopentylpyridin-2-amine | 75 |

| 3-Methoxypyridine | n-Butylamine | N-Butyl-3-methoxypyridin-2-amine | 7 (amination at C2) |

| 4,4'-Bipyridine | n-Butylamine | 6-Butylamino-[2,4'-bipyridin]-2'-amine | High Yield |

| 2,4'-Bipyridine | n-Butylamine | 6-Butylamino-[2,4'-bipyridin]-2'-amine | Good Yield |

Reaction Conditions: Pyridine (0.5 mmol), amine (1.0 mmol), NaH (3 equiv), LiI (2 equiv) in THF (0.5 mL) at 85 °C.[4]

Experimental Protocols

Classical Chichibabin Reaction (General Procedure)

The classical Chichibabin reaction is typically performed in a high-boiling inert solvent under an inert atmosphere.[2]

Materials:

-

Pyridine or substituted pyridine

-

Sodium amide (NaNH₂)

-

Anhydrous toluene or xylene

-

Ammonium chloride solution (for quenching)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium amide and anhydrous toluene.

-

The pyridine derivative is added to the suspension.

-

The reaction mixture is heated to reflux (typically 100-130°C) and stirred vigorously for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[2][3]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is carefully quenched by the slow addition of water or an ammonium chloride solution to neutralize the excess sodium amide.

-

The product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as distillation or recrystallization.

Modern Chichibabin-Type Amination with NaH-Iodide Composite[4]

This protocol describes a milder procedure for the C2-amination of pyridines using a sodium hydride-lithium iodide composite with primary amines.

Materials:

-

Pyridine (38.9 mg, 0.492 mmol)

-

n-Butylamine (98.8 µL, 1.00 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 61.7 mg, 1.54 mmol)

-

Lithium iodide (136 mg, 1.02 mmol)

-

Anhydrous tetrahydrofuran (THF, 500 µL)

-

Ice-cold water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 10 mL sealed tube, add pyridine, sodium hydride, and lithium iodide.

-

Under a nitrogen atmosphere, add anhydrous THF followed by n-butylamine at room temperature.

-

Seal the tube and stir the reaction mixture at 85 °C (bath temperature) for 7 hours.

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath and quench with ice-cold water.

-

Extract the organic materials three times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo.

-

Purify the resulting crude material by flash column chromatography (hexane:EtOAc = 4:1) to yield N-butylpyridin-2-amine as a pale yellow oil.

Applications in Drug Development

The 2-aminopyridine moiety is a common structural motif in a variety of pharmaceuticals. The Chichibabin reaction provides a direct and efficient route to this key intermediate, making it a valuable tool in drug discovery and development.

One notable example is in the synthesis of antihistamines. For instance, 2-aminopyridine is a precursor for the synthesis of pyrilamine (mepyramine), a first-generation antihistamine.[2] The synthesis involves the alkylation of 2-aminopyridine as a key step.

Furthermore, the development of milder and more versatile Chichibabin-type reactions, such as the NaH-iodide composite method, expands the potential for creating diverse libraries of substituted aminopyridines for screening and lead optimization in various therapeutic areas.

Conclusion

The Chichibabin reaction remains a cornerstone of heterocyclic chemistry, providing a direct pathway for the synthesis of 2-aminopyridine derivatives. While the classical method often requires harsh conditions, modern variations have emerged that offer milder reaction conditions and a broader substrate scope, enhancing its utility for researchers, scientists, and drug development professionals. The ability to efficiently synthesize substituted aminopyridines underscores the continued importance of the Chichibabin reaction in the development of novel therapeutics.

References

The Multifaceted Biological Activities of Pyridine Carboxylic Acid Isomers: A Technical Guide

An In-depth Examination of Nicotinic Acid, Picolinic Acid, and Isonicotinic Acid for Researchers and Drug Development Professionals

The simple pyridine ring, when substituted with a carboxylic acid group, gives rise to three structural isomers—nicotinic acid (pyridine-3-carboxylic acid), picolinic acid (pyridine-2-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—that exhibit a remarkable breadth of biological activities. These compounds, while structurally similar, interact with distinct cellular components and signaling pathways, leading to diverse physiological and pharmacological effects. This technical guide provides a comprehensive overview of the core biological activities of these isomers, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support further research and drug development.

Nicotinic Acid (Niacin, Vitamin B3)

Nicotinic acid is an essential human nutrient and a well-established therapeutic agent for dyslipidemia.[1][2][3] Its primary pharmacological action is the reduction of low-density lipoprotein (LDL) cholesterol, very low-density lipoprotein (VLDL) cholesterol, and triglycerides, coupled with an increase in high-density lipoprotein (HDL) cholesterol.[1][2]

Lipid-Lowering Effects and Mechanism of Action

The lipid-modifying effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes.[1][3] Activation of HCA₂ by nicotinic acid initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This reduction in cAMP suppresses the release of free fatty acids from adipose tissue, thereby reducing the substrate available for the liver to synthesize triglycerides and VLDL.[1] Furthermore, nicotinic acid can directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[1] The increase in HDL cholesterol is not fully understood but is thought to involve the inhibition of HDL hepatic uptake and an increase in apolipoprotein A1 levels.[1]

Beyond its effects on lipids, nicotinic acid, through HCA₂, can also activate the PI3K/Akt signaling pathway, which may contribute to some of its other cellular effects.[4]

Signaling Pathway

Picolinic Acid

Picolinic acid is an endogenous metabolite of L-tryptophan.[5][6] It possesses a range of biological activities, including neuroprotective, immunological, and anti-proliferative effects, largely attributed to its potent metal-chelating properties.[5]

Antimicrobial and Antiviral Activity

Picolinic acid has demonstrated antimicrobial effects against organisms such as Mycobacterium avium complex, which is thought to be due to its ability to chelate essential metal ions like iron and zinc.[5] More recently, picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[7][8][9] Its mechanism of antiviral action is primarily through the inhibition of viral-cellular membrane fusion, a critical step for the entry of enveloped viruses into host cells.[7][9]

Immunomodulatory Effects

Picolinic acid is a key mediator of immunosuppression by cells expressing the enzyme indoleamine 2,3-dioxygenase (IDO).[10] It suppresses the proliferation and metabolic activity of CD4+ T cells in a dose-dependent manner.[10] This effect is associated with reduced phosphorylation of c-Myc, a key regulator of cell cycle and metabolism, while other T-cell effector functions like cytokine secretion remain largely unaffected.[10]

Experimental Workflow for Antiviral Activity Assessment

Isonicotinic Acid

Isonicotinic acid itself has limited direct biological activity, but its derivatives are of significant pharmacological importance. The most prominent derivative is isonicotinic acid hydrazide, commonly known as isoniazid, a cornerstone of anti-tuberculosis therapy.[11][12]

Anti-tuberculosis Mechanism of Action

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[13] Upon activation, the isonicotinyl radical reacts with NAD⁺ to form an isonicotinyl-NAD adduct.[13] This adduct inhibits the activity of InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall.[13]

Histone Isonicotinylation and Potential for Carcinogenesis

Recent research has uncovered a novel post-translational modification where isoniazid and its metabolites can lead to lysine isonicotinylation (Kinic) on histones.[14][15] This modification can relax the chromatin structure and promote gene transcription.[14] Specifically, isoniazid-mediated histone isonicotinylation has been shown to upregulate the expression of PIK3R1, leading to the activation of the PI3K/Akt/mTOR signaling pathway in liver cancer cells.[14][15] This finding suggests a potential mechanism for the hepatotoxicity and tumorigenicity associated with long-term isoniazid therapy.[14][15]

Isoniazid Activation and Signaling Impact

Quantitative Data Summary

| Isomer | Biological Activity | Target/Receptor | Effective Concentration/Dose | Reference |

| Nicotinic Acid | Lipid Lowering | HCA₂ (GPR109A) | 500 mg - 3000 mg/day (therapeutic dose) | [1] |

| PI3K/Akt Activation | HCA₂ | 1 µM - 100 µM (in vitro) | [4] | |

| Picolinic Acid | Antimicrobial (M. avium) | Metal Ion Chelation | 2.5 - 40 mM | [5] |

| Antiviral (SARS-CoV-2) | Viral-Cellular Membrane Fusion | 2 mM (in vitro, reduces viral RNA by 2 logs) | [9] | |

| Antiviral (Influenza A) | Viral-Cellular Membrane Fusion | 20 mg/kg (in vivo, mice) | [9] | |

| T-cell Proliferation Inhibition | c-Myc Phosphorylation | Dose-dependent | [10] | |

| Isonicotinic Acid | Anti-tuberculosis (as Isoniazid) | InhA | MIC varies by M. tuberculosis strain | [11] |

| (as Isoniazid) | Histone Isonicotinylation | Histones | Dose-dependent in cells and mice | [14] |

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is designed to assess the cytotoxic effects of pyridine carboxylic acid isomers on various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (Nicotinic acid, Picolinic acid, Isonicotinic acid)

-

Dimethyl sulfoxide (DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 100 mM stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the pyridine carboxylic acid isomers against bacterial and fungal strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds

-

Standard antibiotic/antifungal control (e.g., Ciprofloxacin, Fluconazole)

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compounds.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The pyridine carboxylic acid isomers, nicotinic acid, picolinic acid, and isonicotinic acid, serve as compelling examples of how subtle changes in molecular structure can lead to profound differences in biological activity. From the well-established lipid-lowering effects of nicotinic acid to the broad-spectrum antiviral properties of picolinic acid and the cornerstone anti-tuberculosis role of isonicotinic acid derivatives, these compounds continue to be of significant interest in medicinal chemistry and drug development.[16][17] The elucidation of their distinct mechanisms of action, including receptor-mediated signaling, metal chelation, and the formation of inhibitory adducts, provides a solid foundation for the design of novel therapeutics targeting a wide range of diseases.[16][17] The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of these versatile chemical scaffolds.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 | PLOS One [journals.plos.org]

- 5. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]

- 9. news-medical.net [news-medical.net]

- 10. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Isopropyl 3-acetylpicolinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isopropyl 3-acetylpicolinate is a compound of interest in various chemical research and development sectors. A fundamental physicochemical property governing its application in synthesis, formulation, and purification is its solubility in organic solvents. This technical guide provides a comprehensive overview of the theoretical principles influencing the solubility of isopropyl 3-acetylpicolinate, predictive analysis of its behavior in a range of common organic solvents, and detailed experimental protocols for both qualitative and quantitative solubility determination. While specific experimental solubility data for this compound is not extensively available in published literature, this guide equips researchers with the necessary framework to conduct these assessments in a laboratory setting.

Introduction to Isopropyl 3-acetylpicolinate

Isopropyl 3-acetylpicolinate, with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of approximately 207.23 g/mol , is an organic compound characterized by a pyridine ring substituted with an isopropyl ester and an acetyl group. Its chemical structure suggests a molecule with moderate polarity, which will be a key determinant of its solubility profile. Understanding this profile is crucial for applications such as reaction medium selection, crystallization-based purification, and formulation for biological or chemical assays.

Chemical Structure:

-

CAS Number: 195812-68-1[1]

-

Molecular Formula: C₁₁H₁₃NO₃[1]

-

Synonym: Isopropyl 3-Acetylpyridine-2-carboxylate[1]

The presence of a pyridine nitrogen, a ketone carbonyl, and an ester group introduces polar characteristics, including hydrogen bond accepting capabilities. Conversely, the isopropyl group and the aromatic ring contribute to its nonpolar nature. The balance between these features will dictate its solubility in various organic solvents.

Predicting Solubility: A Structural Approach

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. Based on the structure of isopropyl 3-acetylpicolinate, we can predict its solubility behavior:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. Therefore, good solubility is anticipated in these solvents.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors, but isopropyl 3-acetylpicolinate can only act as a hydrogen bond acceptor at its nitrogen and oxygen atoms. While some solubility is expected due to polar interactions, it may be less than in polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of multiple polar functional groups suggests that the solubility in highly nonpolar solvents like hexane will likely be limited. However, solvents with intermediate polarity, such as diethyl ether or toluene, may exhibit some dissolving power due to the nonpolar regions of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds. It is predicted that isopropyl 3-acetylpicolinate will be reasonably soluble in these solvents.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative assessment.

3.1. Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Objective: To classify the solubility of isopropyl 3-acetylpicolinate as soluble, partially soluble, or insoluble in a range of solvents at ambient temperature.

Materials:

-

Isopropyl 3-acetylpicolinate

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 20-30 mg of isopropyl 3-acetylpicolinate to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

3.2. Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides precise, quantitative solubility data at a specific temperature.

Objective: To determine the saturation solubility of isopropyl 3-acetylpicolinate in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

Isopropyl 3-acetylpicolinate

-

Selected organic solvents

-

Sealed vials (e.g., scintillation vials)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of isopropyl 3-acetylpicolinate to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume (e.g., 5 mL) of a specific organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., 25 °C) and agitate them for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any microscopic undissolved particles.

-

-

Quantitative Analysis:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of isopropyl 3-acetylpicolinate. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Hexane | 25 | Isothermal Equilibrium | ||

| Toluene | 25 | Isothermal Equilibrium | ||

| Diethyl Ether | 25 | Isothermal Equilibrium | ||

| Ethyl Acetate | 25 | Isothermal Equilibrium | ||

| Acetone | 25 | Isothermal Equilibrium | ||

| Acetonitrile | 25 | Isothermal Equilibrium | ||

| Dichloromethane | 25 | Isothermal Equilibrium | ||

| Methanol | 25 | Isothermal Equilibrium | ||

| Ethanol | 25 | Isothermal Equilibrium | ||

| Isopropanol | 25 | Isothermal Equilibrium | ||

| DMSO | 25 | Isothermal Equilibrium | ||

| DMF | 25 | Isothermal Equilibrium |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding and practical protocols for determining the solubility of isopropyl 3-acetylpicolinate. Accurate solubility data is invaluable for the effective design of chemical processes and formulations in research and drug development.

References

A Technical Guide to the Thermal Stability of Isopropyl 3-Acetylpyridine-2-carboxylate and Related Pyridine Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific experimental data on the thermal stability of Isopropyl 3-Acetylpyridine-2-carboxylate. This guide, therefore, provides a foundational overview of the stability of the broader class of pyridine-2-carboxylate esters and outlines the standard experimental protocols for determining the thermal stability of a novel compound such as this compound.

Introduction to the Stability of Pyridine-2-Carboxylate Esters

Pyridine-2-carboxylate esters are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Their aromatic nature generally imparts a degree of stability. However, the overall thermal stability of a specific derivative like this compound will be influenced by the nature and position of its substituents. Factors such as the acetyl and isopropyl ester groups can affect the molecule's susceptibility to thermal decomposition. While specific data is unavailable for the title compound, the stability of related esters is an active area of research, often assessed in the context of their synthesis and application. For instance, the synthesis of various pyridine esters can be achieved under relatively mild conditions using enzymatic catalysts, which is often preferred over high-temperature chemical methods that can lead to degradation.

General Experimental Protocols for Determining Thermal Stability

To assess the thermal stability of a compound like this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature.

2.1. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as it is heated over time.[1] This analysis helps to identify the temperatures at which the compound begins to decompose and the kinetics of its degradation.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of the compound is placed into a tared TGA pan, often made of platinum or alumina.

-